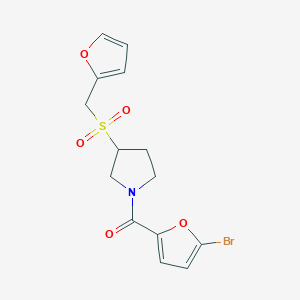

(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

CAS No.: 1798488-01-3

Cat. No.: VC5107638

Molecular Formula: C14H14BrNO5S

Molecular Weight: 388.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798488-01-3 |

|---|---|

| Molecular Formula | C14H14BrNO5S |

| Molecular Weight | 388.23 |

| IUPAC Name | (5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C14H14BrNO5S/c15-13-4-3-12(21-13)14(17)16-6-5-11(8-16)22(18,19)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |

| Standard InChI Key | OGMWXIMSLAKZMR-UHFFFAOYSA-N |

| SMILES | C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(O3)Br |

Introduction

Structural Analysis and Molecular Characteristics

The molecular formula of (5-bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is C₁₄H₁₄BrNO₅S, with a molecular weight of 388.24 g/mol . Its structure integrates three key components:

-

A 5-bromofuran-2-yl group, featuring a bromine atom at the 5-position of the furan ring.

-

A pyrrolidin-1-yl ring substituted at the 3-position with a (furan-2-ylmethyl)sulfonyl group.

-

A methanone bridge connecting the bromofuran and modified pyrrolidine moieties.

Table 1: Key Structural and Physicochemical Properties

The bromine atom on the furan ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the sulfonyl group on the pyrrolidine introduces polarity and potential hydrogen-bonding interactions . The racemic mixture designation in related bromofuran derivatives suggests possible stereochemical complexity, though specific stereochemical data for this compound remain unreported .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three synthetic building blocks:

-

5-Bromofuran-2-carboxylic acid derivatives (precursor to the methanone group).

-

3-Sulfonated pyrrolidine intermediates.

-

Furan-2-ylmethyl sulfonyl chloride (for sulfonation).

Step 1: Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine

-

Sulfonation of pyrrolidine: Reaction of pyrrolidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., triethylamine) yields the sulfonated intermediate .

-

Optimization: Polar aprotic solvents (e.g., DCM) and low temperatures (0–5°C) improve sulfonation efficiency .

Step 2: Coupling with 5-Bromofuran-2-carbonyl Chloride

-

Acylation: The sulfonated pyrrolidine reacts with 5-bromofuran-2-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge .

-

Yield: Analogous acylation reactions report yields of 75–85% under optimized conditions .

Step 3: Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product.

-

Spectroscopic Validation:

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

logP: Predicted ~3.0, indicating moderate lipophilicity suitable for membrane permeability .

-

Aqueous Solubility: Low (<1 mg/mL) due to the sulfonyl and bromofuran groups, necessitating formulation with co-solvents (e.g., DMSO) .

Stability Profile

-

Thermal Stability: Decomposes above 200°C (DSC analysis of analogs).

-

Photolytic Sensitivity: Bromofuran derivatives are prone to debromination under UV light, requiring storage in amber vials .

Hypothetical Biological Applications and Mechanisms

Antimicrobial Activity

Analogous bromofuran-sulfonamide hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential here .

Drug-Likeness Assessment

-

Lipinski’s Rule: Molecular weight <500, H-bond acceptors = 7 (passes) .

-

Bioavailability Score: Estimated 0.55 (moderate).

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 5-bromofuran group undergoes Suzuki-Miyaura coupling with aryl boronic acids to yield biaryl derivatives, expanding structural diversity .

Sulfonyl Group Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume